Thiacloprid amide
Overview
Description
Thiacloprid amide is a useful research compound. Its molecular formula is C10H11ClN4OS and its molecular weight is 270.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.
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Mechanism of Action
Target of Action
Thiacloprid-amide, also known as Thiacloprid amide or (Z)-[3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene]urea, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in the transmission of nerve impulses in the nervous system .
Mode of Action
The mode of action of Thiacloprid-amide is similar to other neonicotinoids. It disrupts the insect’s nervous system by stimulating nicotinic acetylcholine receptors . This interaction leads to the overstimulation of the nervous system, resulting in paralysis and eventual death of the insect .
Biochemical Pathways
Thiacloprid-amide affects the biochemical pathways related to the nervous system of insects. The compound binds to the nicotinic acetylcholine receptors, disrupting the normal functioning of the nervous system . Microbial systems release the cyano group of thiacloprid and oxidize the hydroxyl group to the carbonyl group to generate 4-hydroxy thiacloprid. 4-hydroxy thiacloprid is rapidly converted into 4-keto-imeni thiacloprid by the decyanotation process .
Pharmacokinetics
It is known that thiacloprid-amide is a persistent metabolite of thiacloprid in soil .
Result of Action
The primary result of Thiacloprid-amide’s action is the disruption of the insect’s nervous system, leading to paralysis and death . This makes it an effective insecticide for controlling a variety of sucking and chewing insects, primarily aphids and whiteflies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Thiacloprid-amide. For instance, its persistence in soil suggests that soil composition and conditions may affect its availability and effectiveness . Furthermore, the compound’s action can be influenced by environmental pH and temperature conditions .
Biochemical Analysis
Biochemical Properties
Thiacloprid-amide interacts with various enzymes and proteins. Microbial systems release the cyano group of thiacloprid and oxidize the hydroxyl group to the carbonyl group to generate 4-hydroxy thiacloprid . This 4-hydroxy thiacloprid is rapidly converted into 4-keto-imeni thiacloprid by the decyanotation process . In these two steps of detoxification, thiacloprid loses the cyano and hydroxyl groups .
Cellular Effects
Thiacloprid-amide affects the immune cells of fish. This was found both in primary cultures of leukocytes isolated from the carp head kidney and in the continuous adherent carp monocyte/macrophage cell line . Moreover, the results revealed that thiacloprid-amide generates oxidative stress in carp immune cells and that this is one of the most important mechanisms of neonicotinoid immunotoxicity .
Molecular Mechanism
The mechanism of action of thiacloprid-amide involves disruption of the insect’s nervous system by stimulating nicotinic acetylcholine receptors . This is similar to other neonicotinoids .
Temporal Effects in Laboratory Settings
Microbial degradation of thiacloprid to thiacloprid-amide has been observed with half-lives of 14.3 days, 1.8 days, and 20.9 hours, respectively . This suggests that the effects of thiacloprid-amide can change over time in laboratory settings.
Dosage Effects in Animal Models
The effects of thiacloprid-amide vary with different dosages in animal models. At sub-micromolar concentrations ranging from 2.25 to 20 μM, thiacloprid-amide affects the immune cells of fish . Importantly, thiacloprid-amide showed significantly higher cytotoxicity towards fish leukocytes than its parent compounds, imidacloprid and thiacloprid .
Metabolic Pathways
Thiacloprid-amide is involved in the metabolic pathways of neonicotinoids. Microbial systems release the cyano group of thiacloprid and oxidize the hydroxyl group to the carbonyl group to generate 4-hydroxy thiacloprid . This 4-hydroxy thiacloprid is rapidly converted into 4-keto-imeni thiacloprid by the decyanotation process .
Properties
IUPAC Name |
[3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4OS/c11-8-2-1-7(5-13-8)6-15-3-4-17-10(15)14-9(12)16/h1-2,5H,3-4,6H2,(H2,12,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZHOZPJYAQQNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=NC(=O)N)N1CC2=CN=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is thiacloprid amide formed?
A: this compound is primarily formed through the microbial degradation of thiacloprid. The bacterium Variovorax boronicumulans strain J1, for instance, utilizes a specific enzyme called nitrile hydratase to hydrolyze the N-cyanoimino group in thiacloprid, leading to the formation of this compound. []
Q2: Is this compound commonly detected in the environment?
A: Yes, studies have shown that this compound can be detected in various environmental matrices. For example, it has been found in Polish honey samples, although at levels well below acceptable limits. [] Additionally, this compound was detected in Japanese green tea leaves, suggesting its uptake and accumulation in plants. [] Furthermore, it was identified as a major metabolite of thiacloprid in urine samples from children residing in rural South China. []
Q3: Are there effective methods to analyze this compound in biological and environmental samples?
A: Yes, various analytical techniques can be employed to detect and quantify this compound. Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are commonly used to identify and confirm the presence of this compound in environmental and biological samples. [] Researchers have also developed sensitive methods using CH3COCH3-MgSO4 extraction coupled with high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) to analyze this compound and other pesticide metabolites in urine samples. []
Q4: What are the potential implications of this compound detection in food products like honey and tea?
A: The detection of this compound in food products raises concerns about potential human exposure through consumption. Although the detected levels in the cited studies were below regulatory limits, [, ] further research is crucial to evaluate the long-term health effects of chronic, low-dose exposure to this compound and other pesticide metabolites.
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